molecular formula C18H20N4O2 B6020889 N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)tetrahydro-2-furancarboxamide

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)tetrahydro-2-furancarboxamide

Cat. No.: B6020889
M. Wt: 324.4 g/mol
InChI Key: UUCACCIPVDQBDV-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Synthesis Analysis

The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-b]quinolines consists of a pyrazole and quinoline fragment . The structure can be modified with various substituents, which can significantly influence its physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-Pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[3,4-b]quinolines can vary greatly depending on the substituents attached to the parent structure .

Future Directions

The future research directions for 1H-Pyrazolo[3,4-b]quinolines could include exploring their potential as fluorescent sensors and biologically active compounds, as well as developing new synthesis methods .

Properties

IUPAC Name

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-3-22-17-13(10-12-9-11(2)6-7-14(12)19-17)16(21-22)20-18(23)15-5-4-8-24-15/h6-7,9-10,15H,3-5,8H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCACCIPVDQBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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